molecular formula C23H27N5O B11336853 2,2-dimethyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide

2,2-dimethyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide

Cat. No.: B11336853
M. Wt: 389.5 g/mol
InChI Key: PXWDDKYJIZDCFC-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide is a complex organic compound with a unique structure that includes a pyrimidine ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of 2-methyl-6-[(4-methylphenyl)amino]pyrimidine-4-amine with 4-nitrobenzoyl chloride under basic conditions to form an intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 2,2-dimethylpropanoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2,2-dimethyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanamide, N,2-dimethyl-: A simpler amide with similar structural features.

    2,6-diethyl-4-methylphenylpropanamide: Another amide with a different substitution pattern on the aromatic ring.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)amino)phenylpropanamide: A compound with a similar pyrimidine ring structure.

Uniqueness

2,2-dimethyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

2,2-dimethyl-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]propanamide

InChI

InChI=1S/C23H27N5O/c1-15-6-8-17(9-7-15)26-20-14-21(25-16(2)24-20)27-18-10-12-19(13-11-18)28-22(29)23(3,4)5/h6-14H,1-5H3,(H,28,29)(H2,24,25,26,27)

InChI Key

PXWDDKYJIZDCFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)C(C)(C)C

Origin of Product

United States

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